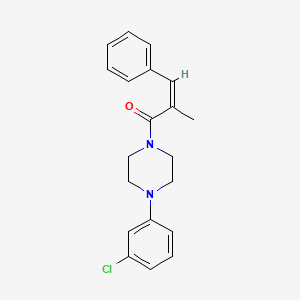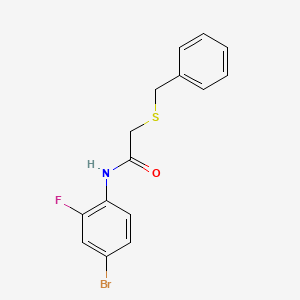![molecular formula C17H18N2O5S B3535609 methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3535609.png)
methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate
Descripción general
Descripción
Methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate, also known as MMB, is a chemical compound used in scientific research. It is a member of the benzoylphenylurea (BPU) family of compounds, which are known to inhibit insect growth. MMB has been found to be effective against a wide range of insects, including mosquitoes, flies, and cockroaches.
Mecanismo De Acción
The mechanism of action of methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate involves the inhibition of chitin synthesis in insects. Chitin is a key component of the exoskeleton of insects, and its synthesis is essential for insect growth and development. This compound inhibits the activity of chitin synthase, the enzyme responsible for chitin synthesis, leading to the disruption of the molting process and the inhibition of insect growth.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity to mammals and birds, making it an attractive alternative to traditional insecticides. It has also been found to have low environmental persistence, meaning that it breaks down quickly in the environment and does not accumulate in the food chain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate for lab experiments is its effectiveness against a wide range of insects. It is also relatively easy to synthesize and has low toxicity to mammals and birds. However, one limitation of this compound is its relatively short shelf life, which can make it difficult to store and transport.
Direcciones Futuras
There are several future directions for research on methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate. One area of interest is the development of new formulations of this compound that can improve its effectiveness and shelf life. Another area of interest is the study of the environmental impacts of this compound and its potential effects on non-target organisms. Finally, there is a need for further research into the mechanism of action of this compound and its potential applications in other areas of research, such as cancer treatment and drug delivery.
Conclusion
In conclusion, this compound is a chemical compound with insecticidal properties that has been extensively studied for its potential as an alternative to traditional insecticides. It inhibits chitin synthesis in insects, preventing them from reaching maturity and disrupting their growth. This compound has minimal toxicity to mammals and birds and low environmental persistence, making it an attractive alternative to traditional insecticides. However, its relatively short shelf life and potential environmental impacts require further research.
Aplicaciones Científicas De Investigación
Methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of insects, including mosquitoes, flies, and cockroaches. This compound acts as an insect growth regulator, inhibiting the molting process and preventing the insect from reaching maturity. This makes it an attractive alternative to traditional insecticides, which can have negative environmental impacts.
Propiedades
IUPAC Name |
methyl 4-[[2-[methyl(methylsulfonyl)amino]benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-19(25(3,22)23)15-7-5-4-6-14(15)16(20)18-13-10-8-12(9-11-13)17(21)24-2/h4-11H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKWHOWSPWDBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B3535526.png)
![N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3535533.png)
![N-(4-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3535538.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3535542.png)
![N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B3535549.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B3535554.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-iodobenzamide](/img/structure/B3535564.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B3535578.png)
![N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3535592.png)
![4-tert-butyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3535595.png)
![N-{4-[(2-ethylbutanoyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B3535603.png)

![3-(3-nitrophenyl)-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3535618.png)
